molecular formula C16H13N5O B10977575 1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

1-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

Cat. No.: B10977575
M. Wt: 291.31 g/mol
InChI Key: COLRBVSLSWUXSZ-UHFFFAOYSA-N
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Description

5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that incorporates benzimidazole, pyridine, and oxadiazole moieties. These structural features endow the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE typically involves multi-step reactions. The process often begins with the preparation of the benzimidazole moiety, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyridine moiety can be introduced through various methods, including the reaction of pyridine derivatives with suitable electrophiles . The final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The pyridine and oxadiazole rings contribute to the compound’s ability to interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)-1,2,4-OXADIAZOLE is unique due to its combination of three different heterocyclic moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

5-[2-(benzimidazol-1-yl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13N5O/c1-2-6-14-13(5-1)18-11-21(14)9-7-15-19-16(20-22-15)12-4-3-8-17-10-12/h1-6,8,10-11H,7,9H2

InChI Key

COLRBVSLSWUXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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